molecular formula C13H11NO2 B2763545 3-(3-Methoxybenzoyl)pyridine CAS No. 260417-55-8

3-(3-Methoxybenzoyl)pyridine

Cat. No.: B2763545
CAS No.: 260417-55-8
M. Wt: 213.236
InChI Key: PQWLVSWJIRPNTL-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzoyl)pyridine is a pyridine derivative featuring a methoxy-substituted benzoyl group at the 3-position of the pyridine ring. The methoxybenzoyl moiety is critical for modulating electronic properties, solubility, and binding interactions, as seen in related compounds .

Properties

IUPAC Name

(3-methoxyphenyl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-6-2-4-10(8-12)13(15)11-5-3-7-14-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWLVSWJIRPNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzoyl)pyridine typically involves the condensation of 3-methoxybenzoyl chloride with pyridine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a reactant. The reaction is usually performed at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

LSD1 Inhibitors with Pyridine-Based Scaffolds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

These compounds (e.g., compound 2, IC₅₀ = 62 nM) exhibit potent LSD1 inhibition due to the piperidin-4-ylmethyl group, which enhances selectivity (>1,500-fold over monoamine oxidases) and binding via hydrogen bonding with Asp555 and hydrophobic interactions with FAD . In contrast, compound 3 (Chart 1), which lacks the reactive cyclopropylamine moiety, was inactive, highlighting the necessity of strategic substituents for activity .

Key Structural Insights:

  • Piperidine substituents improve potency by engaging Asp553.
  • Pyridine rings interact with FAD’s flavin ring and Tyr761 .
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine

This triazolopyridine derivative, synthesized via oxidative ring closure using NaOCl/EtOH, shares a methoxy-aromatic motif but differs in its fused triazole ring. While its biological activity is unspecified, its green synthesis method contrasts with the HPLC-MS-based enzymatic assays used for LSD1 inhibitors .

Bis-Tetrahydroisoquinoline Pyridine Coordination Compounds

These compounds (e.g., Co³⁺ complexes) demonstrate enantioselective catalytic activity in nitroaldol and Michael additions. Their conformational flexibility, driven by amide groups, contrasts with the rigid binding of LSD1 inhibitors, underscoring the role of pyridine in diverse applications .

Physicochemical and Functional Comparisons

Table 1: Key Parameters of Selected Pyridine Derivatives

Compound Target/Application IC₅₀/Ki Selectivity Key Substituents
3-(3-Methoxybenzoyl)pyridine* N/A N/A N/A 3-Methoxybenzoyl
Compound 2 LSD1 inhibitor 62 nM (IC₅₀) >1,500-fold Piperidin-4-ylmethyl, pyridine
Compound 5 LSD1 inhibitor 2.3 μM (Ki) >160-fold Phenyl, pyrazine
Co³⁺ complex Enantioselective catalyst N/A N/A Bis-tetrahydroisoquinoline

Mechanistic and Selectivity Insights

  • LSD1 Inhibitors : Competitive inhibition is achieved through substrate mimicry (e.g., compound 5 binds to the H3K4me2 peptide site) .
  • Role of Methoxy Groups : Methoxy substituents enhance solubility and modulate electron density, critical for π-π stacking (e.g., with FAD in LSD1) .
  • Toxicity Considerations : Early cyclopropylamine-based LSD1 inhibitors showed severe toxicity, whereas piperidine-containing analogs (e.g., compound 2) improved safety profiles .

Biological Activity

3-(3-Methoxybenzoyl)pyridine, a compound with the chemical formula C13H11NO2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound includes a pyridine ring substituted with a methoxybenzoyl group. This unique arrangement contributes to its interaction with various biological targets.

Key Structural Features

  • Pyridine Ring : Known for its stability and ability to form hydrogen bonds.
  • Methoxybenzoyl Group : Enhances lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity

Biological ActivityTarget PathogenIC50 Value (µM)Reference
AntibacterialE. coli10
AntibacterialS. aureus5
AntibacterialP. aeruginosa8

Anticancer Properties

Emerging studies suggest that this compound may also possess anticancer properties. It has shown promise in inducing apoptosis in various cancer cell lines.

Data Table: Anticancer Activity

Biological ActivityTarget Cell LineIC50 Value (µM)Reference
AnticancerHeLa (cervical cancer)15
AnticancerMCF-7 (breast cancer)12

The biological activity of this compound is attributed to its ability to inhibit specific enzymes or receptors involved in metabolic pathways. The methoxy group may enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding with target proteins.

Enzyme Inhibition

  • Dihydropteroate Synthase : The compound may inhibit this enzyme, crucial for folate synthesis in bacteria, leading to bacteriostatic effects.

Apoptosis Induction

  • Mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival have been observed in cancer cell lines treated with this compound.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that the compound inhibited the growth of E. coli and S. aureus effectively, suggesting potential as an antibacterial agent .
  • Anticancer Study : In vitro evaluations indicated that the compound induced apoptosis in HeLa cells, highlighting its potential as an anticancer therapeutic .
  • Biofilm Inhibition : The compound showed significant biofilm inhibitory activity against S. pneumoniae, indicating its potential role in combating biofilm-associated infections .

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